Product packaging for 2-(Trifluoromethyl)dibenzo[c,f]cinnoline(Cat. No.:)

2-(Trifluoromethyl)dibenzo[c,f]cinnoline

Cat. No.: B1175754
M. Wt: 298.268
InChI Key: VZGZXVZVXWQGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)dibenzo[c,f]cinnoline is a synthetic cinnoline derivative of significant interest in medicinal chemistry and anticancer research. Cinnoline derivatives are recognized for a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects, with some under evaluation in clinical trials . This compound is structurally analogous to investigated dibenzo[c,h]cinnolines, which have been identified as potent Topoisomerase I (TOP1)-targeting agents . The mechanism of action for this class of compounds involves the stabilization of the TOP1-DNA cleavable complex. This stabilization effectively converts TOP1 into a cellular poison, leading to DNA damage and apoptosis in cancer cells . The incorporation of a trifluoromethyl group is a common strategy in drug design to influence a compound's metabolic stability, lipophilicity, and binding affinity. Research into similar cinnoline frameworks demonstrates that substitutions on the cinnoline core can have a profound effect on pharmacological activity and cytotoxicity . The synthesis of complex cinnolines has advanced, with modern methods including Lewis acid-catalyzed [4+2] annulations offering efficient pathways to these structures . This product is provided for research applications only, including use as a reference standard, for in vitro biological screening, and for the development of novel therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H9F3N2 B1175754 2-(Trifluoromethyl)dibenzo[c,f]cinnoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H9F3N2

Molecular Weight

298.268

IUPAC Name

2-(trifluoromethyl)naphtho[2,1-c]cinnoline

InChI

InChI=1S/C17H9F3N2/c18-17(19,20)11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)22-21-14/h1-9H

InChI Key

VZGZXVZVXWQGAY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NN=C4C=CC(=CC4=C32)C(F)(F)F

Origin of Product

United States

Historical and Foundational Research in Cinnoline Chemistry Relevant to Dibenzo C,f Cinnolines

Early Discoveries and Seminal Synthetic Approaches to the Cinnoline (B1195905) Nucleus

Cinnoline, a bicyclic aromatic heterocycle with the formula C₈H₆N₂, was first synthesized by Victor von Richter in 1883. beilstein-journals.orgnih.gov This discovery initiated the exploration of a new class of azaheterocycles, leading to the development of several named reactions that became cornerstones of cinnoline chemistry. These methods, primarily involving intramolecular cyclization reactions, established the fundamental routes to the 1,2-diazanaphthalene ring system.

The very first synthesis of a cinnoline derivative was achieved by Victor von Richter through the cyclization of a diazotized o-aminoarylpropiolic acid. nih.govnih.gov In this reaction, the starting material, typically an o-aminophenylpropiolic acid, is treated with a diazotizing agent (like sodium nitrite (B80452) in acid) to form an intermediate diazonium salt. This salt then undergoes an intramolecular cyclization, followed by hydration, to yield a 4-hydroxycinnoline-3-carboxylic acid. beilstein-journals.org Subsequent decarboxylation and reductive removal of the hydroxyl group can produce the parent cinnoline heterocycle. beilstein-journals.org

The Richter synthesis is significant not only for its historical importance as the first method but also for its utility in producing 4-hydroxycinnolines. nih.gov The reaction mechanism involves the intramolecular attack of the acetylenic group on the diazonium cation, a key cyclization step that defines the formation of the pyridazine (B1198779) portion of the cinnoline ring. nih.govnih.gov

Following Richter's discovery, other researchers developed alternative and often more versatile methods. The Widman-Stoermer synthesis, reported by O. Widman in 1884 and later expanded by R. Stoermer, involves the cyclization of a diazotized α-vinyl-aniline (an o-aminoarylethylene). rsc.orgprinceton.edu This approach allows for the synthesis of cinnolines with substituents at the 4-position, dictated by the structure of the starting vinylaniline. princeton.edu The reaction proceeds by treating the o-aminoarylethylene with hydrochloric acid and sodium nitrite, which generates the diazonium salt that subsequently cyclizes. beilstein-journals.org

The Borsche-Herbert synthesis (often referred to as the Borsche cinnoline synthesis) provides a route to 4-hydroxycinnolines (1H-cinnolin-4-ones) from arylhydrazones of α-ketoesters. beilstein-journals.orgtcichemicals.com The cyclization is typically induced by strong acid, such as concentrated sulfuric acid or polyphosphoric acid. This method has proven valuable for creating functionalized cinnolones, which can serve as versatile intermediates for more complex derivatives. beilstein-journals.org

Table 1: Comparison of Seminal Cinnoline Synthesis Methods

Synthesis MethodPrecursor TypeKey ReagentsPrimary Product
Richter Synthesis o-Aminoarylpropiolic acidNaNO₂, Acid4-Hydroxycinnoline-3-carboxylic acid
Widman-Stoermer o-AminoarylethyleneNaNO₂, Acid4-Substituted Cinnoline
Borsche-Herbert Arylhydrazone of α-ketoesterStrong Acid (e.g., H₂SO₄)4-Hydroxycinnoline (Cinnolone)

Evolution of Dibenzo[c,f]cinnoline (B86725) Synthesis: From Parent Systems to Complex Architectures

The synthesis of the tetracyclic dibenzo[c,f]cinnoline system requires the formation of a central biphenyl-like core flanked by two fused pyridine (B92270) rings, or the annulation of the two outer benzene (B151609) rings onto a pre-formed cinnoline core. The evolution of these methods reflects broader trends in organic synthesis, moving from classical condensation and cyclization reactions to modern transition-metal-catalyzed cross-couplings.

Early and classical approaches to the related benzo[c]cinnoline (B3424390) core often relied on the reductive cyclization of 2,2'-dinitrobiphenyl. wikipedia.org This method involves reducing the two nitro groups to form an azo linkage, which constitutes the N=N bond of the cinnoline moiety. Another foundational method is the photochemical cyclization of azobenzene, where irradiation promotes the formation of the C-C bond between the two phenyl rings to yield benzo[c]cinnoline.

More contemporary strategies for constructing complex dibenzo-fused systems have leveraged the power of transition-metal catalysis. A highly effective modern approach involves the intramolecular cyclization of suitably substituted biaryl precursors. For instance, the synthesis of functionalized benzo[c]cinnolines can be achieved from 2,2'-diamino-1,1'-biaryls using a nitrite source under mild conditions to form the central N=N bond. acs.org Similarly, copper-promoted or electrochemical oxidation of 2-azobiaryls provides an efficient route to benzo[c]cinnolinium salts. nih.gov These methods, which form the core cinnoline unit from a pre-formed biaryl, are conceptually applicable to the synthesis of the larger dibenzo[c,f]cinnoline framework, provided the appropriate polycyclic starting materials are used. Ullmann-type C-N coupling reactions have also emerged as a powerful tool for the intramolecular formation of N-heterocycles, offering another potential pathway to complex structures like dibenzo[c,f]cinnoline. mdpi.com

Historical Development of Trifluoromethylation Methodologies in Azaheterocycles

The introduction of a trifluoromethyl (CF₃) group into organic molecules, particularly azaheterocycles, is a major focus of modern medicinal and materials chemistry. The journey to achieve this transformation has seen a dramatic evolution from harsh, classical methods to the sophisticated reagents used today.

Early methods for trifluoromethylation, dating back to the work of Frédéric Swarts in the 1890s, often involved reacting chlorinated precursors with harsh fluorinating agents like antimony fluorides (SbF₃) or later, anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orggoogle.com These processes required high temperatures and pressures and were generally limited in scope and functional group tolerance.

A paradigm shift occurred with the development of reagents capable of transferring the CF₃ group through different mechanistic pathways: electrophilic, nucleophilic, and radical.

The concept of an "electrophilic" trifluoromethyl cation (CF₃⁺) source was a significant breakthrough. In 1984, Yagupolskii and co-workers reported the first such reagent, a diaryl(trifluoromethyl)sulfonium salt, which could trifluoromethylate soft nucleophiles. beilstein-journals.orgnih.govchem-station.com This pioneering work paved the way for more stable and versatile electrophilic reagents. In the 1990s, Umemoto developed a series of widely used S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents) that offered improved stability and reactivity. nih.govrsc.orgwikipedia.org A further major advance came in 2006 when Togni and his group introduced hypervalent iodine(III)-CF₃ reagents (Togni reagents), which are now among the most common shelf-stable, electrophilic CF₃ sources used for the mild trifluoromethylation of a vast range of substrates, including heterocycles. beilstein-journals.orgnih.govwikipedia.org

In parallel, radical trifluoromethylation has emerged as a powerful strategy for the direct C-H functionalization of heterocycles. rsc.orgresearchgate.net Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can generate the trifluoromethyl radical (•CF₃), which can then add to aromatic systems. nih.gov More recently, photoredox catalysis has revolutionized this area, enabling the trifluoromethylation of a wide array of unactivated arenes and heteroarenes under exceptionally mild conditions using light, a photocatalyst, and a CF₃ source like triflyl chloride or Togni's reagent. princeton.edunih.gov These methods are particularly valuable for functionalizing complex molecules and electron-deficient heterocycles like pyridines and related structures. chemistryviews.orgacs.org

Table 2: Timeline of Key Trifluoromethylating Reagent Development

YearReagent Type/MethodKey Scientist(s)Description
1892Halogen ExchangeFrédéric SwartsUse of antimony fluoride (SbF₃) to convert trichloromethyl groups to trifluoromethyl groups. wikipedia.org
1984Electrophilic Sulfonium SaltLev YagupolskiiFirst report of a diaryl(trifluoromethyl)sulfonium salt as an electrophilic CF₃ source. beilstein-journals.orgnih.gov
1990Electrophilic Thiophenium SaltTeruo UmemotoDevelopment of stable and versatile S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents). wikipedia.org
1991Radical CF₃ SourceBernard LangloisIntroduction of sodium trifluoromethanesulfinate (CF₃SO₂Na) for radical trifluoromethylation. wikipedia.org
2006Electrophilic Hypervalent IodineAntonio TogniDevelopment of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni reagent II), a highly versatile and shelf-stable electrophilic CF₃ source. nih.govwikipedia.org
2011Photoredox CatalysisDavid MacMillanApplication of photoredox catalysis for the radical trifluoromethylation of unactivated arenes and heteroarenes under mild conditions. nih.gov

Advanced Synthetic Methodologies for 2 Trifluoromethyl Dibenzo C,f Cinnoline and Analogues

Strategies for Constructing the Dibenzo[c,f]cinnoline (B86725) Core

Cyclization Reactions for Benzofused Diazine Systems

Cyclization reactions are a cornerstone in the synthesis of benzofused diazines like dibenzo[c,f]cinnoline. These methods typically involve an intramolecular reaction on a suitably substituted biaryl precursor to form the central diazine ring.

A highly effective and simple method involves the diazotization and subsequent cyclization of 2,2'-diamino-1,1'-biaryls. researchgate.net This process can be achieved under mild, metal-free conditions. For instance, using tert-butyl nitrite (B80452) (tBuONO) in 2,2,2-trifluoroethanol (B45653) (TFE) at room temperature facilitates the efficient cyclization of various 2,2'-diamino-1,1'-biaryls into their corresponding dibenzo[c,f]cinnoline derivatives. researchgate.net This method demonstrates broad functional group tolerance, including electron-donating and electron-withdrawing substituents such as methyl, methoxy, cyano, nitro, and halogen groups. researchgate.net Notably, this approach has been successfully applied to synthesize 2-(trifluoromethyl)dibenzo[c,f]cinnoline from 4'-(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine. researchgate.net The reaction proceeds by diazotization of one amino group by tBuONO, followed by an intramolecular cyclization. researchgate.net

Another strategy involves the base-catalyzed cyclization of 3-amino-5-hydroxy-4-(2-nitroaryl)pyrazoles, which yields pyrazolo[3,4-c]cinnoline derivatives. rsc.orgrsc.org While this leads to a more complex fused system, it demonstrates the principle of building the cinnoline (B1195905) core through cyclization of nitroaryl compounds. rsc.orgrsc.org Furthermore, transition-metal-free intramolecular redox cyclization reactions have been developed for simpler cinnolines, starting from materials like 2-nitrobenzyl alcohol and benzylamine, which proceed through a 2-nitrosobenzaldehyde intermediate. nih.gov

Table 1: Synthesis of Substituted Dibenzo[c,f]cinnolines via Cyclization of 2,2'-Diamino-1,1'-biaryls

Starting Material (Substituent on Biaryl) Product (Substituent on Dibenzo[c,f]cinnoline) Yield (%) Reference
4,4'-di-Me 2,9-dimethyldibenzo[c,f]cinnoline 84 researchgate.net
4,4'-di-OMe 2,9-dimethoxydibenzo[c,f]cinnoline 82 researchgate.net
4,4'-di-F 2,9-difluorodibenzo[c,f]cinnoline 80 researchgate.net
4,4'-di-Cl 2,9-dichlordibenzo[c,f]cinnoline 85 researchgate.net
4-CN 2-cyanodibenzo[c,f]cinnoline 75 researchgate.net
4-NO2 2-nitrodibenzo[c,f]cinnoline 72 researchgate.net
4-CF3 This compound 78 researchgate.net
4-OCF3 2-(trifluoromethoxy)dibenzo[c,f]cinnoline 76 researchgate.net

*Reaction Conditions: 2,2'-diamino-1,1'-biaryl, tBuONO, TFE, room temperature. researchgate.net

Annulation Approaches: Intermolecular and Intramolecular Processes

Annulation, the formation of a new ring onto a pre-existing structure, provides another powerful route to the dibenzo[c,f]cinnoline core. These can be either intermolecular, where two different molecules combine, or intramolecular, where a single molecule undergoes ring closure.

Rhodium-catalyzed redox-neutral [4+2] annulation of pyrazolidinones with diazo compounds represents a modern approach to constructing pyrazolo[1,2-a]cinnolines. researchgate.net This method establishes a direct pathway to access the core cinnoline structure under mild conditions. researchgate.net While this specific example leads to a fused pyrazolo system, the underlying principle of catalytic annulation is applicable to the synthesis of the parent dibenzo[c,f]cinnoline framework. The cyclization of 2,2'-diamino-1,1'-biaryls can also be viewed as an intramolecular annulation process, where the diazine ring is built onto the biaryl scaffold. researchgate.net

Metal-Catalyzed Coupling Reactions in Dibenzo[c,f]cinnoline Synthesis

Transition metal catalysis is indispensable in modern organic synthesis, providing efficient pathways for forming carbon-carbon and carbon-heteroatom bonds that are essential for constructing complex molecules like dibenzo[c,f]cinnoline. chemie-brunschwig.ch Palladium and copper catalysts are particularly prominent in this field. nih.govbeilstein-journals.org

Copper-catalyzed reactions offer a cost-effective and often greener alternative to palladium-based systems for C-N bond formation. beilstein-journals.org The Chan-Lam coupling, which forms a C-N bond between an amine and a boronic acid, is a key copper-catalyzed reaction that can be employed to build precursors for dibenzo[c,f]cinnoline synthesis. beilstein-archives.org This reaction can be performed under mild, often aerobic conditions. beilstein-archives.org

More directly, copper(II) can be used to promote the oxidative intramolecular cyclization of 2-azobiaryls to form benzo[c]cinnolinium salts. acs.orgnih.gov This method offers high efficiency and excellent functional group tolerance, providing a straightforward route to the oxidized form of the dibenzo[c,f]cinnoline core. acs.orgnih.gov The reaction is proposed to proceed through a single-electron transfer mechanism, followed by nucleophilic addition and cyclization. acs.org

Table 2: Copper-Catalyzed Synthesis of Dibenzo[c,f]cinnoline Precursors and Analogues

Reaction Type Catalyst System Substrates Product Type Reference
Chan-Lam Coupling Cu(OAc)2, Et3N o-phenylenediamine, 2-bromophenylboronic acid Dibenzo[b,e] nih.govnih.govdiazepine precursor beilstein-archives.org
Oxidative Cyclization Cu(OTf)2 2-Azobiaryls Benzo[c]cinnolinium salts acs.org

Palladium catalysis offers unparalleled versatility and efficiency in cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a highly effective method for synthesizing the 2,2'-diaminobiaryl precursors required for subsequent cyclization to dibenzo[c,f]cinnolines. nih.govbenthamscience.com

A more direct and highly efficient strategy is the palladium-catalyzed cascade annulation of pyrazolones with aryl iodides. acs.org This one-pot reaction proceeds via a dual C-H activation strategy to construct various benzo[c]cinnoline (B3424390) derivatives in high yields. The process shows good tolerance for a range of functional groups, including halogens, methoxy, and ester groups, on the aryl iodide partner. acs.org The use of a pyridine-type ligand was found to enhance the reaction efficiency. acs.org This method represents a convergent approach where two different components are combined to build the complex heterocyclic product in a single operation. acs.org

Table 3: Palladium-Catalyzed Annulation for Benzo[c]cinnoline Synthesis

Aryl Iodide Substituent Pyrazolone Substituent Yield (%) Reference
H 3-Methyl 85 acs.org
4-Me 3-Methyl 94 acs.org
4-OMe 3-Methyl 91 acs.org
4-F 3-Methyl 82 acs.org
4-Cl 3-Methyl 86 acs.org
4-Br 3-Methyl 87 acs.org
3-NO2 3-Methyl 65 acs.org

*Reaction Conditions: Aryl iodide, pyrazolone, Pd(OAc)2, ligand, K2CO3, 80 °C. acs.org

Electrochemical Synthesis Routes for Cinnoline Derivatives

Electrochemical synthesis offers a reagent-free, environmentally benign alternative for driving chemical transformations. The synthesis of benzo[c]cinnolinium salts from 2-azobiaryls can be achieved through electrochemical oxidation. acs.orgnih.gov This method avoids the use of chemical oxidants like copper(II) and provides a simple, efficient, and high-yielding route to the dibenzo[c,f]cinnoline core. acs.org The reaction proceeds via an intramolecular cyclization driven by an applied potential, demonstrating excellent functional group tolerance and representing a modern, sustainable approach to heterocycle synthesis. acs.orgnih.gov

Regioselective Trifluoromethylation Techniques

Achieving regioselectivity in the trifluoromethylation of complex aromatic systems such as dibenzo[c,f]cinnoline is paramount. The electronic landscape of the heterocyclic core dictates the reactivity of specific positions, necessitating a range of strategies to precisely install the CF3 group.

Radical Trifluoromethylation Strategies and Sources (e.g., TMSCF3)

Radical trifluoromethylation has emerged as a powerful tool for the C-H functionalization of heterocycles. nih.gov These methods often proceed under mild conditions and can tolerate a variety of functional groups. One of the most prominent reagents for generating trifluoromethyl radicals is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. nih.govresearchgate.net In the presence of an initiator, TMSCF3 can effectively trifluoromethylate electron-deficient heterocycles. The reaction typically involves the generation of the CF3 radical, which then adds to the aromatic ring. rsc.org

Another widely used source for radical trifluoromethylation is sodium trifluoromethanesulfinate (CF3SO2Na), or Langlois' reagent. ccspublishing.org.cnnih.govresearchgate.net It is an inexpensive, stable, and easy-to-handle solid that can generate CF3 radicals under oxidative conditions, often employing an oxidant like tert-butyl hydroperoxide (t-BuOOH). rsc.orgpnas.org This method has proven effective for the trifluoromethylation of a broad range of heterocycles, including pyridines, quinolines, and indoles. pnas.org Given the electrophilic nature of the trifluoromethyl radical, it is expected to preferentially attack electron-rich positions of the dibenzo[c,f]cinnoline core.

Table 1: Examples of Radical Trifluoromethylation of Heterocycles

Heterocycle CF3 Source Oxidant/Initiator Solvent Yield (%) Reference
Pyridine (B92270) CF3SO2Na t-BuOOH CH2Cl2/H2O 79 nih.gov
Quinoline (B57606) CF3SO2Na t-BuOOH CH2Cl2/H2O 65 nih.gov
Lepidine CF3SO2Na t-BuOOH CH2Cl2/H2O 85 nih.gov
Caffeine CF3SO2Na t-BuOOH CH2Cl2/H2O 91 nih.gov
Aniline (B41778) CF3SO2Na t-BuOOH CH3CN/H2O 13 nih.gov

This table presents data on the trifluoromethylation of various heterocycles to illustrate the utility of radical-based methods.

Copper-Catalyzed Aminotrifluoromethylation of Unsaturated Systems

Copper-catalyzed reactions have gained prominence for their efficiency and functional group tolerance in forming C-CF3 bonds. researchgate.netrsc.orgnih.gov While direct aminotrifluoromethylation of the pre-formed dibenzo[c,f]cinnoline ring system is challenging, this strategy is highly valuable for constructing trifluoromethylated heterocycles from unsaturated precursors. For instance, copper-catalyzed intramolecular aminotrifluoromethylation of unactivated alkenes using TMSCF3 as the CF3 source provides a direct route to various trifluoromethylated azaheterocycles. This approach allows for the simultaneous construction of a C-N and a C-CF3 bond.

In the context of dibenzo[c,f]cinnoline analogues, a plausible strategy would involve the copper-catalyzed aminotrifluoromethylation of a suitably substituted biphenyl (B1667301) system containing an alkene moiety, followed by cyclization to form the cinnoline core. The reaction proceeds through the generation of a trifluoromethyl radical from a CF3 source, which adds to the alkene. The resulting radical is then trapped intramolecularly by the amine functionality, facilitated by the copper catalyst.

Electrophilic and Nucleophilic Trifluoromethylation Reagents (e.g., Umemoto, Togni, Langlois)

A variety of electrophilic and nucleophilic trifluoromethylating reagents have been developed, each with distinct reactivity profiles. nih.gov

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts and are powerful electrophilic trifluoromethylating agents. nih.govtcichemicals.comtcichemicals.com They can trifluoromethylate a wide range of nucleophiles, including carbanions, enolates, and electron-rich heterocycles. nih.govtcichemicals.com For a substrate like dibenzo[c,f]cinnoline, direct trifluoromethylation with an Umemoto reagent would likely require prior activation to generate a nucleophilic site on the aromatic ring.

Togni Reagents: These are hypervalent iodine compounds, with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one being a prominent example. nih.govnih.govyoutube.com Togni reagents can act as either electrophilic or radical trifluoromethylating agents depending on the reaction conditions. They are known to trifluoromethylate a wide array of substrates, including thiols, alcohols, and enamines. nih.govresearchgate.net The copper-catalyzed trifluoromethylation of enamines with Togni reagents, followed by intramolecular cyclization, presents a viable route to trifluoromethylated nitrogen heterocycles. nih.govnih.gov

Langlois' Reagent (NaSO2CF3): As mentioned, this reagent is a source of trifluoromethyl radicals under oxidative conditions. ccspublishing.org.cnnih.govresearchgate.net Its application in the direct C-H trifluoromethylation of heterocycles makes it a highly attractive option for the late-stage functionalization of complex molecules. nih.govpnas.org

Table 2: Comparison of Common Trifluoromethylating Reagents

Reagent Type Example Character Typical Substrates
Radical Source TMSCF3, Langlois' Reagent Radical Electron-deficient heterocycles
Electrophilic Umemoto Reagents, Togni Reagents Electrophilic Enolates, carbanions, electron-rich aromatics
Nucleophilic TMSCF3 (with fluoride (B91410) activation) Nucleophilic Aldehydes, ketones, imines

This table provides a comparative overview of the characteristics and applications of key trifluoromethylating reagents.

Directed Trifluoromethylation of Polycyclic Aromatic Systems

To overcome the challenge of regioselectivity in the functionalization of complex polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues, directed C-H activation strategies have been developed. nih.govresearchgate.netacs.org These methods employ a directing group that positions a transition metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.

For a molecule like dibenzo[c,f]cinnoline, a directing group could be temporarily installed on the scaffold to guide the trifluoromethylating agent to the desired 2-position. Palladium-catalyzed C-H activation is a well-established strategy for the functionalization of arenes and heterocycles. nih.gov For instance, arenes bearing a pyridine directing group can undergo ortho-trifluoromethylation with Umemoto reagents in the presence of a palladium catalyst. nih.gov A similar strategy could be envisioned for the regioselective trifluoromethylation of a suitably derivatized dibenzo[c,f]cinnoline precursor.

Multi-Component and Cascade Reaction Sequences for Integrated Synthesis

Multi-component reactions (MCRs) and cascade sequences offer a highly efficient approach to building molecular complexity in a single pot, adhering to the principles of atom and step economy. nih.govmdpi.comrsc.org These strategies are particularly powerful for the synthesis of complex heterocyclic systems.

A visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes has been developed to produce trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. nih.gov This method uses the inexpensive and abundant CF3Br as the trifluoromethyl source. A similar cascade reaction, starting with a functionalized biaryl precursor, could potentially be adapted to construct the this compound skeleton in a highly convergent manner. The reaction would likely proceed via the generation of a trifluoromethyl radical, which adds to an alkene, followed by a series of intramolecular cyclizations to form the polycyclic system.

Green Chemistry Approaches and Sustainable Synthetic Routes for Fluorinated Heterocycles

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly being applied to the synthesis of fluorinated heterocycles. rsc.org Key strategies include the use of water as a solvent, the development of catalyst-recyclable systems, and the use of more environmentally benign reagents.

The trifluoromethylation of heterocycles has been successfully achieved in water at room temperature using Langlois' reagent. rsc.org This process utilizes a commercially available surfactant, TPGS-750-M, to form nanoparticles that act as a reaction medium, allowing for the recycling of the aqueous phase. The development of visible-light-induced trifluoromethylation reactions also represents a significant step towards greener synthesis, as it often allows for the use of milder reaction conditions and avoids the need for stoichiometric and often toxic oxidants. nih.gov Furthermore, the use of abundant and less hazardous trifluoromethyl sources, such as CF3Br, contributes to the sustainability of these synthetic methods. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic region of the ¹H NMR spectrum for 2-(Trifluoromethyl)dibenzo[c,f]cinnoline is expected to be complex, displaying signals for eleven protons.

Coupling constants are critical for assigning specific protons. Typical ortho-coupling (³JHH) in aromatic systems is around 6-10 Hz, while meta-coupling (⁴JHH) is smaller, approximately 1-3 Hz. researchgate.netnih.gov Long-range coupling between the fluorine nuclei of the CF₃ group and the adjacent protons (e.g., ⁴JHF with H-1 and H-3) may also be observed, further aiding in the assignment.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Data are estimated based on the parent compound and known substituent effects.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Key Couplings (J, Hz)
H-1 8.8 – 9.2 d or dd ³J(H1-H3), ⁴J(H1-F)
H-3 8.0 – 8.4 d or dd ³J(H3-H4), ⁴J(H3-F)
H-4 8.5 – 8.9 d ³J(H4-H3)
H-6, H-11 9.0 – 9.4 m
H-7, H-10 7.8 – 8.2 m
H-8, H-9 7.6 – 8.0 m

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In this compound, 19 distinct carbon signals are anticipated. The chemical shifts are influenced by hybridization and the electronic effects of substituents.

The most notable feature in the ¹³C NMR spectrum would be the signal for the trifluoromethyl carbon. This carbon is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant typically in the range of 270-310 Hz. researchgate.net The carbon atom directly attached to the CF₃ group (C-2) will also exhibit a quartet splitting pattern, but with a smaller two-bond coupling constant (²JCF), generally around 20-50 Hz. researchgate.net

The chemical shifts of other aromatic carbons are also affected. The C-2 carbon will be significantly influenced by the attached CF₃ group. Other carbons in the substituted ring (C-1, C-3, C-4a) will also show shifts and may exhibit smaller long-range C-F couplings (³JCF or ⁴JCF). researchgate.net Carbons in the fused rings are generally found in the 120-150 ppm range. researchgate.net

Table 2: Expected ¹³C NMR Data for Key Carbons in this compound Data are estimated based on known substituent effects and data from related compounds.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Expected Coupling Constant (JCF, Hz)
C F₃ 120 – 125 q ~270-310 (¹JCF)
C-2 128 – 132 q ~20-50 (²JCF)
C-1 123 – 127 q (or d) ~3-5 (³JCF)
C-3 125 – 129 q (or d) ~3-5 (³JCF)
C-4a 145 – 150 t (or m) Small (³JCF)
Other Aromatic C 120 – 152 s or d -

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent, assuming free rotation.

The chemical shift of the CF₃ group in aromatic systems typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard. researchgate.net The precise chemical shift is sensitive to the electronic environment of the aromatic ring system. This technique is particularly useful for confirming the presence and purity of the trifluoromethylated compound.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would clearly show correlations between adjacent protons (e.g., H-3 with H-4), helping to trace the connectivity within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of protonated carbons by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is invaluable for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, correlations from H-1 and H-3 to the C-2 and C-4a carbons would confirm their positions relative to the CF₃-substituted carbon. Correlations from protons to the CF₃ carbon (over three and four bonds) would also be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups. For this compound, the spectra would be dominated by absorptions characteristic of the aromatic rings and the trifluoromethyl group.

The most prominent features in the IR spectrum would be the strong absorption bands associated with the C-F stretching vibrations of the CF₃ group, typically appearing in the 1100-1350 cm⁻¹ region. These bands are often intense and can be diagnostic for the presence of the trifluoromethyl substituent. Other expected absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region

C-N stretching: Around 1250-1350 cm⁻¹

Aromatic C-H out-of-plane bending: In the 650-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Table 3: Expected Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-N Stretch 1250 - 1350 Medium
C-F Stretch (CF₃) 1100 - 1350 Strong, Multiple Bands
Aromatic C-H Bend 650 - 900 Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₉H₁₁F₃N₂), the high-resolution mass spectrum (HRMS) would provide a precise mass measurement, confirming the molecular formula.

The calculated exact mass is a key identifier. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be prominent. The fragmentation pattern would likely involve the loss of the stable trifluoromethyl radical (•CF₃, mass 69), leading to a significant [M - 69]⁺ peak. Subsequent fragmentations could include the loss of nitrogen (N₂, mass 28) or hydrocyanic acid (HCN, mass 27), which are common fragmentation pathways for nitrogen-containing heterocyclic compounds.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Identity
[M]⁺˙ 324.09 Molecular Ion
[M - F]⁺ 305.09 Loss of a fluorine atom
[M - CF₃]⁺ 255.09 Loss of trifluoromethyl radical
[M - N₂]⁺˙ 296.09 Loss of nitrogen molecule

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound are primarily investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. These techniques provide insight into the electronic transitions occurring within the molecule upon excitation by light.

The UV-Vis absorption spectrum of trifluoromethylated N-heterocyclic compounds, such as dibenzo[c,f]cinnoline (B86725) derivatives, is expected to exhibit distinct absorption bands in the ultraviolet and visible regions. beilstein-journals.orgbeilstein-journals.org Typically, strong absorption bands observed in the 250–350 nm range can be attributed to π → π* transitions within the aromatic dibenzo[c,f]cinnoline core. The presence of the trifluoromethyl group, an electron-withdrawing substituent, can influence the energy of these transitions, potentially causing a shift in the absorption maxima compared to the unsubstituted parent compound. beilstein-journals.org Weaker n → π* transitions, involving the non-bonding electrons of the nitrogen atoms in the cinnoline (B1195905) ring, may also be observed, often at longer wavelengths. beilstein-journals.org

Fluorescence spectroscopy provides further details on the excited state properties. Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The emission spectrum is characteristic of the molecule's structure and its environment. For related trifluoromethylated quinoline (B57606) derivatives, fluorescence quantum yields (Φf) have been reported to vary significantly with the solvent, indicating a sensitivity of the excited state to the polarity of its surroundings. beilstein-journals.orgnih.gov Similar solvatochromic effects, where the emission wavelength shifts with solvent polarity, are anticipated for this compound. beilstein-journals.org

Table 1: Expected Spectroscopic Data for this compound

Parameter Expected Range/Value Transition Type
Absorption Maximum (λmax) 250 - 400 nm π → π* and n → π*
Molar Absorptivity (ε) 104 - 105 L mol-1 cm-1 For π → π* transitions
Emission Maximum (λem) 400 - 550 nm Fluorescence
Stokes Shift 50 - 150 nm Dependent on solvent

| Quantum Yield (Φf) | 0.1 - 0.8 | Dependent on solvent and molecular rigidity |

X-Ray Crystallography for Solid-State Structural Elucidation

For related trifluoromethylated heterocyclic compounds, X-ray diffraction studies have revealed detailed structural features. beilstein-journals.orgbeilstein-archives.orgresearchgate.net It is anticipated that the dibenzo[c,f]cinnoline core of the target molecule will be largely planar, although the presence of the trifluoromethyl group may introduce some minor distortions. The carbon-fluorine bonds in the CF3 group are expected to have lengths in the range of 1.33–1.35 Å, and the F-C-F bond angles will be close to the tetrahedral angle. The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential weak hydrogen bonds involving the fluorine atoms.

Table 2: Anticipated Crystallographic Parameters for this compound

Parameter Expected Value/System Significance
Crystal System Monoclinic or Orthorhombic Describes the symmetry of the unit cell
Space Group e.g., P21/c, Pbca Defines the symmetry elements within the unit cell
C-N bond lengths (cinnoline) ~1.32 - 1.38 Å Indicates the aromatic character of the ring
C-C bond lengths (aromatic) ~1.38 - 1.42 Å Typical for fused aromatic systems
C-CF3 bond length ~1.48 - 1.52 Å Bond between aromatic ring and CF3 group

| Dihedral Angles | Near 0° for the dibenzo[c,f]cinnoline core | Confirms planarity of the ring system |

Chromatographic and Separation Methodologies for Purity Assessment

The purification and assessment of the purity of this compound are critical steps following its synthesis. Chromatographic techniques are indispensable for this purpose.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system (eluent), typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the target compound from starting materials and byproducts on a silica (B1680970) gel plate. The retention factor (Rf) value is a characteristic property of the compound in a given eluent system and can be used for identification.

Column Chromatography is the standard method for the preparative purification of gram-scale quantities of organic compounds. nih.gov For a molecule like this compound, a silica gel stationary phase is commonly employed. The choice of eluent is guided by TLC experiments, starting with a less polar solvent and gradually increasing the polarity to elute the compound of interest. The fractions collected are analyzed by TLC to identify those containing the pure product.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C17H9F3N2) to verify the compound's elemental composition and purity. nih.govresearchgate.net

Table 3: Theoretical Elemental Composition of this compound (C17H9F3N2)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C) 12.011 17 204.187 68.46%
Hydrogen (H) 1.008 9 9.072 3.04%
Fluorine (F) 18.998 3 56.994 19.12%
Nitrogen (N) 14.007 2 28.014 9.39%

| Total Molar Mass | | | 298.267 g/mol | 100.00% |

A successful synthesis and purification would yield experimental CHN values that are within ±0.4% of the theoretical values, providing strong evidence for the correct composition of the synthesized compound.

Table of Compounds Mentioned

Compound Name
This compound
Dibenzo[c,f]cinnoline
Hexane

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods would clarify how the electron-withdrawing trifluoromethyl group influences the electronic properties of the dibenzo[c,f]cinnoline (B86725) framework.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure AnalysisDensity Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For 2-(Trifluoromethyl)dibenzo[c,f]cinnoline, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be used to determine the molecule's most stable three-dimensional shape (geometry optimization).malariaworld.orguobaghdad.edu.iqThis analysis would yield crucial data on bond lengths, bond angles, and dihedral angles, revealing any steric strain or distortion introduced by the bulky CF3 group.

Following optimization, the electronic structure would be analyzed to understand the distribution of electrons within the molecule, which is key to its reactivity.

Electron Density Analysis (e.g., NBO, MEP)To visualize and quantify chemical concepts like charge distribution and reactive sites, further analyses are performed on the calculated electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to study charge distribution, revealing the atomic charges and identifying the key orbital interactions that stabilize the molecule. This would quantify the electron-withdrawing effect of the trifluoromethyl group on the aromatic system.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map would illustrate the electrostatic potential on the molecule's surface. malariaworld.org Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) suggest sites for nucleophilic attack. For this molecule, MEP would likely show negative potential around the nitrogen atoms of the cinnoline (B1195905) core and positive potential near the hydrogen atoms and the CF3 group. malariaworld.org

Frontier Molecular Orbital Theory: HOMO-LUMO Energy Analysis and Reactivity PredictionThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for chemical reactivity.nih.gov

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. uobaghdad.edu.iq A smaller gap generally implies higher reactivity. Calculations would determine this energy gap for this compound, providing a measure of its stability compared to related compounds. uobaghdad.edu.iq

Reactivity Prediction: The spatial distribution of the HOMO and LUMO indicates the likely sites for electron donation (nucleophilic character) and electron acceptance (electrophilic character), respectively.

A hypothetical data table for such an analysis is presented below.

Computational ParameterPredicted Value (Hypothetical)Significance
EHOMO -6.5 eVEnergy of the highest occupied molecular orbital
ELUMO -1.8 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) 4.7 eVIndicator of chemical reactivity and stability

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is essential for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Thermodynamic and Kinetic Profiling of Synthetic Pathways

The synthesis of complex molecules like dibenzo[c,f]cinnolines can be optimized by understanding the thermodynamics and kinetics of the reaction pathways. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in this regard. These models can elucidate reaction mechanisms and predict the feasibility and outcomes of synthetic strategies.

One common route to the dibenzo[c,f]cinnoline core is through palladium-catalyzed annulation or cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling. For instance, the synthesis can be envisioned through the intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors.

Computational chemistry allows for the detailed profiling of such synthetic pathways:

Kinetic Analysis : This focuses on the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The transition state is the highest point on the reaction coordinate. A lower activation energy corresponds to a faster reaction rate. DFT calculations can map the entire reaction coordinate, identifying the transition state structures and their corresponding energies. This is crucial for understanding regioselectivity and chemoselectivity, where multiple reaction pathways are possible. For example, in the annulation of amides with allenes, DFT calculations have shown that the insertion of the allene (B1206475) into the metal-carbon bond is often the rate-determining step, and the preferred pathway is the one with the lowest activation barrier. nih.gov

The interplay between thermodynamic and kinetic control is a key aspect. Some reactions may yield a kinetically favored product under certain conditions (e.g., lower temperature), which is formed faster but is less stable. Under other conditions (e.g., higher temperature, longer reaction time), the more stable, thermodynamically favored product may predominate. Computational profiling can predict these outcomes, guiding the experimental setup to achieve the desired product with high yield and selectivity.

A hypothetical thermodynamic and kinetic profile for a key cyclization step in the synthesis of this compound is presented below. This table illustrates how computational data can be used to compare different pathways.

Parameter Pathway A Pathway B Interpretation
Activation Energy (Ea) 30 kcal/mol25 kcal/molPathway B is kinetically favored (faster reaction rate).
Reaction Energy (ΔE) -15 kcal/mol-10 kcal/molPathway A leads to a more thermodynamically stable product.
Gibbs Free Energy (ΔG) -12 kcal/mol-8 kcal/molPathway A is more spontaneous under standard conditions.

This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., IR, NMR)

Computational methods, primarily DFT, are powerful tools for predicting the spectroscopic properties of molecules before they are synthesized. This aids in the characterization and structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculation provides the absolute shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound (e.g., tetramethylsilane). For this compound, these predictions can help assign the signals in the experimental spectrum, which can be complex due to the number of aromatic protons and carbons. The predicted ¹⁹F NMR chemical shift would be particularly useful for confirming the electronic environment of the trifluoromethyl group.

Below is a table of hypothetical predicted spectroscopic data for this compound.

Parameter Predicted Value Associated Functional Group/Atom
IR Frequency (cm⁻¹) ~1350-1150C-F stretching (asymmetric and symmetric)
IR Frequency (cm⁻¹) ~1600-1550C=N stretching
¹H NMR Chemical Shift (ppm) 8.0 - 9.5Aromatic Protons
¹³C NMR Chemical Shift (ppm) 120 - 150Aromatic and Heterocyclic Carbons
¹⁹F NMR Chemical Shift (ppm) ~ -60-CF₃ group

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While the dibenzo[c,f]cinnoline core is largely planar and rigid, the molecule as a whole can exhibit some conformational flexibility, particularly if there were flexible side chains. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time.

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the observation of molecular motions, such as bond vibrations, angle bending, and torsional rotations. For this compound, MD simulations could be used to:

Assess Planarity : Investigate minor deviations from planarity in the fused ring system.

Analyze Intermolecular Interactions : Simulate the behavior of multiple molecules in a condensed phase (liquid or solid) to understand packing and non-covalent interactions.

Study Solvent Effects : By placing the molecule in a simulation box with explicit solvent molecules, one can study how the solvent influences its conformation and dynamics.

The primary output of an MD simulation is a trajectory file, which can be analyzed to identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its physical properties and biological activity.

In Silico Approaches for Ligand Design and Interaction Modeling (e.g., Molecular Docking)

In silico methods are central to modern drug discovery, and molecular docking is a key technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or nucleic acid. Cinnoline and dibenzocinnoline derivatives are of interest for their potential biological activities, including as enzyme inhibitors.

Molecular docking simulations would place this compound into the active site of a target protein and evaluate the best-fit orientation based on a scoring function. This process involves:

Preparation of the Receptor and Ligand : Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand, this compound.

Docking Simulation : A docking algorithm systematically samples different positions and orientations of the ligand within the receptor's binding site.

Scoring and Analysis : Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate stronger binding. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) are then analyzed.

Studies on similar heterocyclic scaffolds, such as benzo[f]quinolines, have used molecular docking to predict their binding to enzymes like cyclin-dependent kinase 5 (CDK-5). illinois.edu In these studies, binding energies ranging from -6.5 to -7.0 kcal/mol were calculated, indicating strong binding affinity. For this compound, the trifluoromethyl group could participate in specific interactions, such as halogen bonding or strong hydrophobic interactions, potentially enhancing its binding affinity to a target.

A hypothetical docking result for this compound with a protein kinase is shown below.

Parameter Value Interpretation
Binding Energy (kcal/mol) -8.2Indicates strong predicted binding affinity.
Key Interacting Residues VAL 23, LEU 88, PHE 92Suggests hydrophobic interactions are important for binding.
Hydrogen Bonds NoneBinding is likely driven by non-polar interactions.
Other Interactions Pi-pi stacking with PHE 92The aromatic core of the ligand interacts with an aromatic residue.

This is a hypothetical data table for illustrative purposes.

These in silico predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the process of drug discovery and materials science.

Chemical Reactivity and Transformation Pathways of 2 Trifluoromethyl Dibenzo C,f Cinnoline

Reactions at Nitrogen Atoms: N-Alkylation and Quaternization

The lone pairs of electrons on the nitrogen atoms of the cinnoline (B1195905) ring allow for reactions with electrophiles, leading to N-alkylation and the formation of quaternary ammonium salts, known as cinnolinium salts. These reactions modify the electronic properties and solubility of the parent molecule.

The process typically involves the reaction of the dibenzo[c,f]cinnoline (B86725) with an alkylating agent. The resulting quaternization enhances the electron deficiency of the heterocyclic system. The synthesis of related benzo[c]cinnolinium salts has been achieved through methods such as copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. nih.govacs.org These methods provide an efficient route to diversely functionalized benzo[c]cinnolinium salts with excellent functional group tolerance. nih.gov Another pathway involves the formation of benzo[c]cinnoline (B3424390) N-imides, which can be subsequently converted into N-alkyl derivatives. rsc.org

Table 1: Examples of N-Alkylation and Quaternization Reactions

Reactant Reagent Product Type Reference
Benzo[c]cinnoline O-Mesitylsulphonyl-hydroxylamine, then Acyl/Alkyl Halide N-Acyl/Alkyl Benzo[c]cinnoline N-imide rsc.org

Electrophilic Aromatic Substitution Reactions on the Dibenzo[c,f]cinnoline Core

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The dibenzo[c,f]cinnoline system is generally deactivated towards EAS due to the electron-withdrawing nature of the two nitrogen atoms in the central ring, which reduces the electron density of the entire aromatic system.

The presence of the trifluoromethyl (-CF₃) group at the 2-position further deactivates the ring to which it is attached. The -CF₃ group is a powerful deactivating group and a meta-director due to its strong inductive effect. wikipedia.org Therefore, electrophilic attack on the trifluoromethyl-substituted ring is expected to be slow and would likely occur at positions meta to the -CF₃ group (i.e., positions 1 and 3). The other benzene (B151609) ring would be comparatively more reactive, with substitution patterns influenced by the directing effects of the fused heterocyclic system. The first step of the reaction, the formation of the arenium ion intermediate by breaking aromaticity, is the rate-determining step. youtube.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on 2-(Trifluoromethyl)dibenzo[c,f]cinnoline

Reaction Electrophile Predicted Major Product(s)
Nitration NO₂⁺ 1-Nitro- and/or 3-Nitro-2-(trifluoromethyl)dibenzo[c,f]cinnoline
Halogenation Br⁺, Cl⁺ 1-Bromo/Chloro- and/or 3-Bromo/Chloro-2-(trifluoromethyl)dibenzo[c,f]cinnoline
Friedel-Crafts Acylation RCO⁺ Generally unfavorable due to strong deactivation of the ring system

Nucleophilic Attack and Addition Reactions

The electron-deficient nature of the dibenzo[c,f]cinnoline ring system, exacerbated by the -CF₃ group, makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a plausible pathway, particularly at positions activated by the nitrogen atoms and the electron-withdrawing substituent. nih.gov

In related electron-poor N-heterocycles like quinazolines, regioselective SNAr is a well-documented phenomenon for synthesizing derivatives. nih.gov For this compound, nucleophiles such as amines, alkoxides, or organometallic reagents could potentially attack the aromatic core. The reaction may proceed via an addition-elimination mechanism (SNAr) if a suitable leaving group is present, or through addition followed by oxidation to restore aromaticity. The active methylene group in some derivatives can also serve as a site for condensation reactions with various electrophiles. nih.gov

Table 3: Potential Nucleophilic Reactions

Nucleophile Potential Reaction Type Expected Product
Ammonia / Primary Amines Nucleophilic Addition/Substitution Amino-dibenzo[c,f]cinnoline derivative
Alkoxides (e.g., CH₃O⁻) Nucleophilic Substitution Methoxy-dibenzo[c,f]cinnoline derivative
Organolithium Reagents (RLi) Nucleophilic Addition Alkyl-dihydro-dibenzo[c,f]cinnoline derivative

Functional Group Interconversions of the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high stability and robustness, derived from the strength of the carbon-fluorine bonds. tcichemicals.com Consequently, transformations of the -CF₃ group typically require harsh reaction conditions. Despite its stability, several interconversions are possible.

Selective transformations of the C-F bonds within an aromatic trifluoromethyl group remain a synthetic challenge. tcichemicals.com However, methods have been developed for certain conversions. For example, under specific conditions, the -CF₃ group can be hydrolyzed to a carboxylic acid group (-COOH), although this is often difficult to achieve without degrading the rest of the molecule. Partial reduction can lead to difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) groups. In some cases, the -CF₃ group can be utilized as a one-carbon unit in syntheses, such as the formation of ketones via C-F cleavage using strong Lewis acids like boron tribromide in the presence of an arene. tcichemicals.com

Table 4: Potential Transformations of the Aromatic Trifluoromethyl Group

Reagent/Condition Transformation Product Functional Group Reference
Strong Acid/Base, High Temp. Hydrolysis Carboxylic acid (-COOH) wikipedia.org
BBr₃, Arene C-F Cleavage / Aromatic Substitution Ketone (-CO-Ar) tcichemicals.com
Hydrosilanes / Lewis Acid Reductive Defluorination Difluoromethyl (-CHF₂) tcichemicals.com

Redox Chemistry of Dibenzo[c,f]cinnoline Systems, including Electrochemical Oxidation

The dibenzo[c,f]cinnoline core is redox-active and can undergo both oxidation and reduction reactions. The electrochemical behavior of the parent benzo[c]cinnoline has been studied, revealing characteristic reduction and oxidation pathways. researchgate.net

Reduction: In acidic media, benzo[c]cinnoline typically undergoes reduction in two distinct two-electron steps. researchgate.net The first step forms 5,6-dihydrobenzo[c]cinnoline. The second two-electron reduction can lead to further saturation or cleavage of the N-N bond to yield 2,2'-diaminobiphenyl. In aprotic media, the reduction often proceeds through two separate one-electron waves, corresponding to the formation of a radical anion and then a dianion. researchgate.net The trifluoromethyl group, being electron-withdrawing, would be expected to make the reduction of the ring system occur at a less negative potential compared to the unsubstituted parent compound. The use of sulfonated benzo[c]cinnolines as negative electrolytes in redox-flow batteries highlights the stability of their reduced states. microsoft.com

Oxidation: Dibenzo[c,f]cinnoline systems can be oxidized to form stable radical cations or undergo electrochemical oxidation to generate benzo[c]cinnolinium salts. nih.govacs.org This process involves a single-electron transfer (SET) from the aromatic system. acs.org The oxidation potential can be influenced by substituents on the aromatic rings.

Table 5: Redox Behavior of Benzo[c]cinnoline Systems

Process Medium Key Intermediate(s) / Product(s) Reference
Electrochemical Reduction Acidic 5,6-Dihydrobenzo[c]cinnoline, 2,2'-Diaminobiphenyl researchgate.net
Electrochemical Reduction Aprotic Radical anion, Dianion researchgate.net
Electrochemical Oxidation Aprotic Radical cation, Benzo[c]cinnolinium salt nih.govacs.org

Photochemical and Thermal Transformations of Cinnoline Derivatives

Cinnoline and its derivatives can undergo transformations when subjected to photochemical or thermal energy. These reactions can lead to rearrangements, fragmentations, or isomerizations.

Photochemical Transformations: The photochemistry of related N-heteroarenes like quinolines has been explored, demonstrating reactions such as direct hydroxyalkylation under visible light irradiation. nih.gov For benzo[c]cinnoline derivatives, specific photochemical reactions have been documented. For instance, photolysis of benzo[c]cinnoline N-imides results in the extrusion of a nitrene (R-N:), yielding the parent benzo[c]cinnoline. rsc.org

Thermal Transformations: High temperatures can induce significant structural changes in cinnoline systems. The pyrolysis of benzo[c]cinnoline N-imide leads to the formation of carbazole, suggesting a deep-seated rearrangement involving the loss of nitrogen. rsc.org In contrast, substituted N-imides, such as the N-methyl derivative, may simply lose the nitrene upon heating to revert to benzo[c]cinnoline. rsc.org The specific pathway often depends on the nature of the substituent on the imide nitrogen.

Table 6: Photochemical and Thermal Reactions of Benzo[c]cinnoline Derivatives

Compound Condition Product(s) Transformation Type Reference
Benzo[c]cinnoline N-imide Photolysis (hν) Benzo[c]cinnoline + Nitrene Fragmentation rsc.org
Benzo[c]cinnoline N-imide Pyrolysis (Δ) Carbazole Rearrangement / Extrusion rsc.org

Design Principles and Structure Property Relationships in 2 Trifluoromethyl Dibenzo C,f Cinnoline Analogues

Influence of the Trifluoromethyl Group on Electronic Structure and Aromaticity

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry. nih.gov Its incorporation into the dibenzo[c,f]cinnoline (B86725) framework at the 2-position instigates significant alterations to the electronic landscape of the entire molecule, primarily through strong inductive effects.

The -CF3 group's high electronegativity, stemming from the three fluorine atoms, powerfully withdraws electron density from the aromatic system. mdpi.comresearchgate.net This deactivation of the aromatic ring is a well-established strategy for influencing a molecule's chemical properties and stability. mdpi.com The carbon-fluorine bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol) compared to a carbon-hydrogen bond (414.2 kJ/mol), which contributes to the high metabolic and chemical stability of the trifluoromethyl group. mdpi.com

This strong electron withdrawal enhances the electrophilic character of the molecule. nih.gov For the dibenzo[c,f]cinnoline system, this means the π-electron cloud is less available for electrophilic attack and the nitrogen atoms become less basic. The electron-withdrawing nature of the -CF3 group leads to greater positive charge-delocalization within the molecule when it is protonated or interacts with an electrophile. nih.gov

The impact on aromaticity is a direct consequence of this electronic perturbation. While the core dibenzo[c,f]cinnoline system is aromatic, the introduction of a powerful electron-withdrawing group can modulate the degree of aromaticity. The withdrawal of electron density can affect the cyclic delocalization of π-electrons that is the hallmark of aromaticity. In some heterocyclic systems, such modifications can alter the energy levels of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Specifically, electron-withdrawing substituents typically lower the energy of both the HOMO and LUMO.

Table 1: Comparative Properties of Key Functional Groups

Functional Group Hansch π value (Lipophilicity) van der Waals Radius (Å) Electronic Effect
Hydrogen (H) 0.00 1.20 Neutral
Methyl (-CH3) +0.56 2.00 Weakly Electron-Donating
Chlorine (Cl) +0.71 1.75 Weakly Electron-Withdrawing
Trifluoromethyl (-CF3) +0.88 2.44 Strongly Electron-Withdrawing

Data compiled from literature sources illustrating the distinct lipophilic, steric, and electronic nature of the -CF3 group. mdpi.com

Topological and Steric Effects of Substituents on Molecular Conformation and Reactivity

The reactivity and conformation of 2-(Trifluoromethyl)dibenzo[c,f]cinnoline are governed not only by electronic effects but also by the physical presence and location of the substituents.

Topological Effects: The position of a substituent on the dibenzo[c,f]cinnoline framework is critical. A substituent at the 2-position, as in the titular compound, primarily influences the electronic properties of the attached phenyl ring. This is distinct from substitution at positions closer to the central cinnoline (B1195905) core, which would have a more direct impact on the nitrogen atoms' reactivity. Studies on related 2-azobiaryls show that substituents on the external rings significantly influence reactivity, with electron-withdrawing groups disfavoring certain cyclization reactions. nih.gov

Steric Effects: The trifluoromethyl group is significantly bulkier than a hydrogen or even a methyl group. mdpi.com This steric hindrance can impede the approach of reactants to nearby sites. masterorganicchemistry.com For example, reactions involving the adjacent nitrogen atom (N-5) or the carbon at the 1-position could be sterically hindered. In the synthesis of related benzo[c]cinnolinium salts, steric hindrance from a methyl group at a position ortho to the reacting carbon was shown to decrease reaction yields significantly. nih.gov The bulk of the -CF3 group can similarly block access to reactive centers, dictating the regioselectivity of further chemical modifications. masterorganicchemistry.com This "fat goalie" effect, where a bulky group physically shields a reaction site, is a fundamental concept in controlling chemical reactions. masterorganicchemistry.com

Strategies for Modulating Chemical Reactivity through Structural Design

The chemical reactivity of the dibenzo[c,f]cinnoline system can be precisely tuned through strategic structural modifications. The presence of the 2-trifluoromethyl group is one such strategy, primarily aimed at deactivating the ring system and enhancing stability. mdpi.com Further modulation can be achieved by introducing additional substituents.

One key strategy involves balancing the electronic effects. To counteract the strong deactivating effect of the -CF3 group, an electron-donating group (EDG) could be introduced at another position on the scaffold. For instance, placing an EDG on the other phenyl ring (e.g., at the 9-position) could create a molecule with a "push-pull" electronic character, a design often used in materials for organic light-emitting diodes (OLEDs).

Another strategy focuses on mitigating or leveraging steric effects. If a reaction at a specific site is desired but is hindered by the -CF3 group, the synthetic route might be redesigned to introduce the bulky group in a later step. Conversely, the steric bulk can be used to direct incoming reagents to other, more accessible positions on the ring system.

Research on the synthesis of substituted cinnolines has shown that the choice of substituents has a profound effect on the course of cyclization reactions used to form the core structure. researchgate.net For instance, the presence of certain groups can lead to spontaneous cyclization, while their absence requires harsh reaction conditions. researchgate.net This highlights that reactivity modulation begins with the very synthesis of the scaffold itself. High-throughput experimentation with various functionalized reagents is a modern approach to rapidly explore and identify these structure-reactivity relationships for developing new molecules. nih.gov

Framework Adaptability and Derivatization Potential within the Dibenzo[c,f]cinnoline System

The dibenzo[c,f]cinnoline framework is a versatile platform that allows for extensive chemical modification, making it an attractive scaffold for developing a wide range of functional molecules.

The core can be synthesized through various methods, including the oxidative C-H/C-H homo-coupling of N-acylaniline, which has been used to produce derivatives like 2,9-diphenylbenzo[c]cinnoline. nih.gov This demonstrates the potential to introduce aryl groups, which can be further functionalized. The adaptability of the synthesis allows for the incorporation of substituents prior to the formation of the final ring system.

Once the this compound core is formed, it can undergo further derivatization. Potential reactions include:

Electrophilic Aromatic Substitution: While the -CF3 group is deactivating, forcing conditions could allow for reactions like nitration or halogenation. The directing effects of both the -CF3 group and the fused ring system would determine the position of the new substituent.

Cross-Coupling Reactions: If a halogen atom (e.g., Br, I) is present on the ring, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a vast array of other functional groups.

N-Oxidation: The nitrogen atoms of the cinnoline core can be oxidized to form N-oxides, which alters the electronic properties and can serve as an intermediate for further functionalization. rsc.org

The development of new ring systems fused to the cinnoline core, such as 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline, showcases the high degree of framework adaptability. researchgate.netnih.gov These complex heterocyclic systems are often built from strategically substituted aniline (B41778) precursors, indicating that the derivatization potential starts with the initial building blocks. researchgate.netnih.gov This adaptability allows chemists to design and synthesize a diverse library of dibenzo[c,f]cinnoline analogues tailored for specific applications, from materials science to medicinal chemistry. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms in 2 Trifluoromethyl Dibenzo C,f Cinnoline Chemistry

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity

The synthesis of complex aza-polycyclic aromatic hydrocarbons (aza-PAHs) like 2-(Trifluoromethyl)dibenzo[c,f]cinnoline has traditionally relied on multi-step processes that may lack efficiency. Future research is critically focused on developing new synthetic strategies that prioritize atom economy and selectivity. The goal is to minimize waste and maximize the incorporation of reactant atoms into the final product. This involves moving away from classical condensation reactions towards more sophisticated methods such as C-H activation, transition-metal-catalyzed cross-coupling reactions, and novel cyclization strategies.

Key objectives for future synthetic research include:

Direct C-H Functionalization: Developing methods to directly introduce the trifluoromethyl group or other functionalities onto a pre-formed dibenzo[c,f]cinnoline (B86725) scaffold, bypassing the need for pre-functionalized starting materials.

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive key bond-forming reactions under mild conditions, offering green alternatives to traditional thermal methods.

One-Pot Reactions: Designing reaction cascades where multiple synthetic steps are performed in a single reaction vessel, which improves efficiency and reduces purification efforts.

Table 1: Comparison of Synthetic Paradigms for Dibenzo[c,f]cinnoline Analogs

Metric Classical Approach (e.g., Cadogan Cyclization) Emerging Approach (e.g., C-H Activation Cascade)
Number of Steps Multiple (3-5 steps) Fewer (1-2 steps)
Atom Economy Low to Moderate High
Reagent Stoichiometry Often requires stoichiometric or excess reagents Catalytic
Reaction Conditions Often harsh (high temperatures, strong acids/bases) Generally mild (room temperature, ambient pressure)
Selectivity May produce isomeric mixtures requiring separation High regioselectivity
Waste Generation Significant Minimal

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

Furthermore, ML models can be trained on vast datasets of chemical reactions to predict the most likely outcome of a proposed reaction, including potential yields and side products. This predictive power allows researchers to prioritize laboratory experiments, saving significant time and resources. nih.govresearchgate.net Companies like BASF have already developed platforms that link literature data and internal lab notebooks to reaction prediction tools, enabling an in silico assessment of reaction feasibility and safety before any lab work begins. nih.gov

Table 2: Role of AI/ML in the Synthetic Workflow

Stage AI/ML Tool Function
Design Retrosynthesis Algorithms (e.g., CASP) Propose novel and efficient synthetic pathways from target molecule to starting materials. nih.gov
Prediction Reaction Outcome Models Predict reaction success, yield, and optimal conditions based on existing data.
Optimization Property Prediction Models Forecast physicochemical properties (solubility, electronic properties) of potential derivatives. walshmedicalmedia.com
Execution Automated Synthesis Platforms Integrate with planning tools to enable robotic execution of entire synthetic sequences. nih.gov

Advanced Spectroscopic Characterization Techniques for Complex Heterocyclic Structures

A complete understanding of this compound requires precise structural and photophysical characterization. While standard techniques like ¹H and ¹³C NMR, FT-IR, and mass spectrometry are foundational nih.gov, advanced methods are needed to probe the nuanced properties of such a complex heterocycle.

Future characterization efforts will increasingly rely on:

¹⁹F Nuclear Magnetic Resonance: This technique is essential for directly probing the electronic environment of the trifluoromethyl group, which can serve as a sensitive NMR probe. nih.gov

Two-Dimensional NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals in a complex, condensed aromatic system.

X-Ray Diffraction: Single-crystal X-ray diffraction provides the definitive solid-state structure, confirming connectivity and revealing details about intermolecular packing and non-covalent interactions. eurjchem.com

Time-Resolved Fluorescence Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure the fluorescence lifetime of the molecule, providing insights into its excited-state dynamics and potential use in optical applications. nih.gov

Raman Spectroscopy: This provides complementary vibrational information to FT-IR and can be particularly useful for analyzing the skeletal structure of the aromatic core without interference from aqueous media. dntb.gov.ua

Expanding the Scope of Computational Modeling for Predictive Chemistry and Material Science Applications

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules before they are ever synthesized. walshmedicalmedia.com For this compound, methods like Density Functional Theory (DFT) are invaluable. DFT calculations can be used to determine the molecule's three-dimensional structure, electronic properties (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies), and vibrational frequencies. nih.gov

These computational insights are critical for:

Rational Design: Guiding the design of new derivatives with tailored electronic or optical properties. By modeling how different substituents on the dibenzo[c,f]cinnoline core affect the HOMO-LUMO gap, for example, researchers can design molecules with specific absorption and emission wavelengths.

Mechanism Elucidation: Investigating the pathways of chemical reactions to understand how the molecule is formed or how it might interact with other species.

Predicting Material Properties: Simulating how molecules will behave in a condensed phase to predict properties relevant to materials science, such as charge mobility in organic semiconductors.

Table 3: Key Parameters from Computational Modeling and Their Significance

Computational Parameter Method Significance for this compound
Optimized Geometry DFT Predicts bond lengths, bond angles, and overall molecular shape. walshmedicalmedia.com
HOMO/LUMO Energies DFT Determines the electronic band gap, relating to color, reactivity, and semiconductor properties. nih.gov
Molecular Electrostatic Potential (MEP) DFT Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov
Vibrational Frequencies DFT Correlates with experimental IR and Raman spectra to confirm structural assignments.
Excited State Properties TD-DFT Predicts UV-Vis absorption and fluorescence emission wavelengths.

Exploration of New Chemical Space through Diversification of the Dibenzo[c,f]cinnoline Scaffold

While this compound is a specific target, its core scaffold represents a platform for extensive chemical exploration. Future research will focus on systematically diversifying this scaffold to create libraries of new compounds with a wide range of functionalities and potential applications. This exploration of "chemical space" is a strategy to uncover novel structures with enhanced or entirely new properties. nih.govnih.gov

Methods for scaffold diversification include:

Positional Isomerism: Synthesizing isomers where the trifluoromethyl group is located at different positions on the aromatic core (e.g., 1-, 3-, or 4-position) to finely tune the molecule's electronic properties.

Introduction of Diverse Functional Groups: Appending a variety of electron-donating and electron-withdrawing groups to the scaffold to systematically modulate its photophysical and electrochemical characteristics.

Ring Annulation: Fusing additional aromatic or heterocyclic rings to the dibenzo[c,f]cinnoline core to create larger, more complex, and more rigid polycyclic systems.

This systematic exploration, often guided by chemoinformatic analyses of structure-activity relationships (SAR), is essential for discovering next-generation materials for use in areas like organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. nih.gov

Q & A

Q. Basic Methodological Guidance

  • GC/HPLC : Monitor reaction progress and purity (>95% purity thresholds are typical) .
  • NMR Spectroscopy : Confirm regiochemistry of intermediates (e.g., trifluoromethyl group positioning via ¹⁹F NMR) .
  • X-ray Crystallography : Resolve structural ambiguities in dimeric products .
  • Hydrogenation Experiments : Validate thermodynamic stability of carbene intermediates by analyzing reduced products .

How does the trifluoromethyl group influence electronic and steric effects in dibenzo[c,f]cinnoline derivatives?

Advanced Electronic Structure Analysis
The electron-withdrawing trifluoromethyl group decreases electron density at the cinnoline core, enhancing electrophilic reactivity. Steric effects from the CF₃ group can hinder planarization of intermediates, affecting cyclization efficiency. Computational studies using Natural Bond Orbital (NBO) analysis quantify hyperconjugative interactions between the CF₃ group and aromatic π-systems, explaining altered reaction pathways compared to non-fluorinated analogs .

What strategies mitigate unwanted dimerization during the synthesis of this compound?

Q. Experimental Design Optimization

  • Catalyst Screening : Rhodium catalysts (e.g., Rh₂(OAc)₄) suppress dimerization by accelerating oxygen insertion over carbene coupling .
  • Low-Temperature Conditions : Reduce thermal energy to limit carbene longevity and dimer formation.
  • Solvent Selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) stabilize ionic intermediates, favoring cyclization over dimerization .

What are the thermodynamic and kinetic drivers of product selectivity in trifluoromethyl-cinnoline reactions?

Advanced Mechanistic Insight
Thermodynamic control favors dimerization due to the high stability of dimeric products, while kinetic control under catalytic conditions favors aldehyde formation. Transition-state calculations show that dimerization has a lower activation energy (ΔG‡ ~25 kJ/mol) compared to aldehyde formation (ΔG‡ ~35 kJ/mol) in thermal pathways. Catalyst-mediated pathways lower the activation energy for aldehyde formation, shifting selectivity .

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